![molecular formula C14H10N2O4S B2421454 3-(呋喃-2-基甲基)-4-氧代-2-硫代-3,4-二氢喹唑啉-7-羧酸 CAS No. 403721-12-0](/img/structure/B2421454.png)
3-(呋喃-2-基甲基)-4-氧代-2-硫代-3,4-二氢喹唑啉-7-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a complex organic molecule that contains several functional groups, including a furan ring, a quinazoline ring, a carboxylic acid group, and a sulfanyl group .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy, as is common for other organic compounds .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. For example, the carboxylic acid group could participate in acid-base reactions, and the furan ring could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups and overall structure. For example, the presence of the polar carboxylic acid group could influence its solubility .科学研究应用
水解稳定性和反应性
已对3-(呋喃-2-基甲基)-4-氧代-2-硫代-3,4-二氢喹唑啉-7-羧酸及其衍生物进行了水解稳定性和反应性研究。例如,研究表明乙酸乙酯-3-呋喃基-4-氧代-3,4-二氢喹唑啉-2-羧酸乙酯在各种条件下很容易发生水解反应,通过水解裂解喹唑啉环形成新化合物 (Shemchuk et al., 2010)。
合成和化学性质
该化合物及其相关结构是合成研究的对象,以探索其化学性质和潜在应用。例如,已开发了新的合成方法,用于类似2-(4-氧代-3,4-二氢喹唑啉-2-基亚砜基甲基)-3H-喹唑啉-4-酮的化合物,突出了使用环保溶剂和绿色条件,展示了该化合物的多功能性以及对可持续化学实践的兴趣 (Reddy et al., 2012)。
抗癌活性
已对3-(呋喃-2-基甲基)-4-氧代-2-硫代-3,4-二氢喹唑啉-7-羧酸的衍生物进行了研究,以探讨其在癌症治疗中的潜力。研究表明,某些衍生物对白血病细胞系表现出强效和选择性细胞毒作用,表明该化合物在药物化学和药理学中的相关性 (Horishny et al., 2021)。
酶抑制
研究还探讨了这些化合物的酶抑制活性。例如,合成了新的衍生物,并发现它们是酪氨酸酶的强效抑制剂,暗示了在与酶调节相关的治疗领域中的潜在应用 (Dige et al., 2019)。
抗菌活性
已对该化合物及其衍生物进行了抗菌性能评估。某些衍生物对革兰氏阳性参考菌株表现出体外活性,表明在开发新的抗菌剂方面具有潜在用途 (Trotsko et al., 2014)。
作用机制
安全和危害
未来方向
The future research directions for this compound would likely depend on its potential applications. For example, if it shows promise as a pharmaceutical, future research might focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical trials .
属性
IUPAC Name |
3-(furan-2-ylmethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O4S/c17-12-10-4-3-8(13(18)19)6-11(10)15-14(21)16(12)7-9-2-1-5-20-9/h1-6H,7H2,(H,15,21)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSUINPAUKUKEJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)O)NC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Furan-2-ylmethyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。